
1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amide and urea linkages, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through amide bond formation. Common reagents used in these reactions include carbodiimides for amide coupling and protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification techniques such as chromatography and recrystallization would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea involves its interaction with molecular targets in biological systems. This compound may bind to specific proteins or enzymes, altering their activity and leading to downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-
- 1-Cyclohexene-1-propanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-
Uniqueness
1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea stands out due to its complex structure, which includes multiple amide and urea linkages. This complexity can confer unique properties, such as specific binding affinities or reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
97337-90-1 |
|---|---|
Fórmula molecular |
C48H80N8O4 |
Peso molecular |
833.2 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[3-methyl-5-[6-[[3-methyl-5-(octadecylcarbamoylamino)phenyl]carbamoylamino]hexylcarbamoylamino]phenyl]urea |
InChI |
InChI=1S/C48H80N8O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-29-49-45(57)53-41-32-38(2)33-42(36-41)54-46(58)50-30-25-19-20-26-31-51-47(59)55-43-34-39(3)35-44(37-43)56-48(60)52-40-27-22-21-23-28-40/h32-37,40H,4-31H2,1-3H3,(H2,49,53,57)(H2,50,54,58)(H2,51,55,59)(H2,52,56,60) |
Clave InChI |
JUOLVQCDOPNYAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC(=CC(=C1)C)NC(=O)NCCCCCCNC(=O)NC2=CC(=CC(=C2)C)NC(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


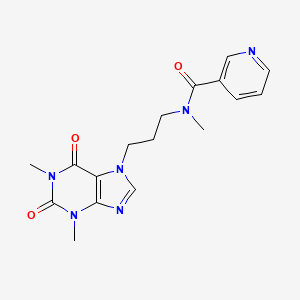

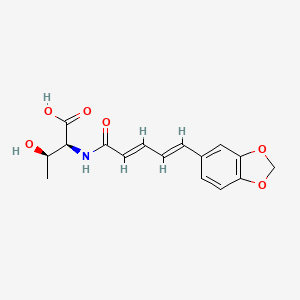
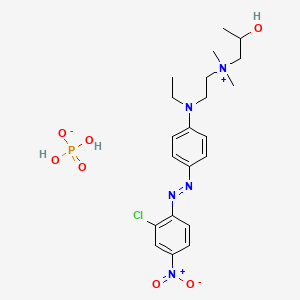
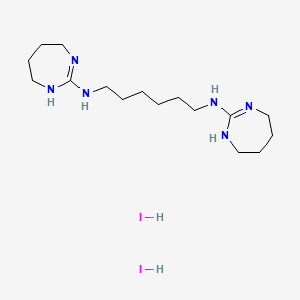
![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)


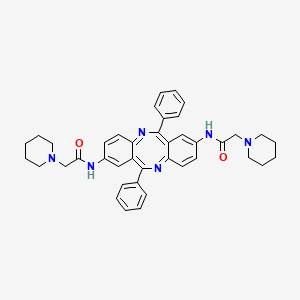
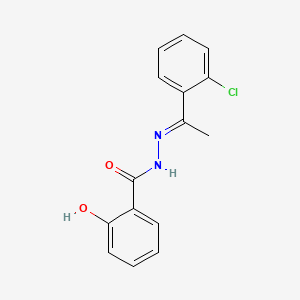
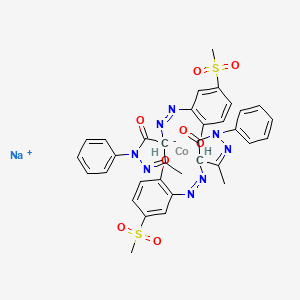

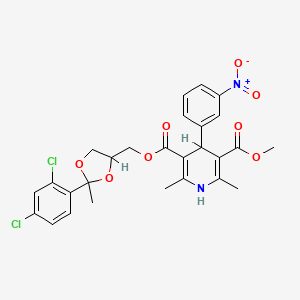
![butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol](/img/structure/B12728225.png)
